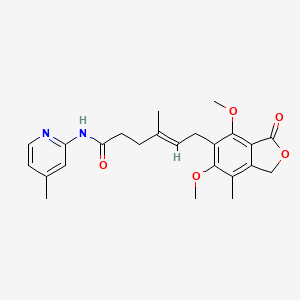

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(4-methylpyridin-2-yl)hex-4-enamide

Beschreibung

Eigenschaften

Molekularformel |

C24H28N2O5 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-methylpyridin-2-yl)hex-4-enamide |

InChI |

InChI=1S/C24H28N2O5/c1-14(7-9-20(27)26-19-12-15(2)10-11-25-19)6-8-17-22(29-4)16(3)18-13-31-24(28)21(18)23(17)30-5/h6,10-12H,7-9,13H2,1-5H3,(H,25,26,27)/b14-6+ |

InChI-Schlüssel |

GQDSVEZQJIUNLV-MKMNVTDBSA-N |

Isomerische SMILES |

CC1=CC(=NC=C1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C |

Kanonische SMILES |

CC1=CC(=NC=C1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(4-methylpyridin-2-yl)hex-4-enamide is a derivative of benzofuran that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 302.34 g/mol

- CAS Number : 24280-93-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its inhibition of specific enzymes and its potential therapeutic applications. The most notable activity includes:

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) :

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of benzofuran exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to (4E)-6-(4,6-dimethoxy-7-methyl) have shown cytotoxic effects in different cancer cell lines .

- Antioxidant Properties :

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Key features that enhance potency include:

- Hydroxyl and Methoxy Substituents : The presence of hydroxyl and methoxy groups on the benzofuran ring enhances binding affinity to target enzymes.

- Pyridine Moiety : The incorporation of a pyridine ring contributes to the overall lipophilicity and potential interaction with biological targets.

Study 1: IMPDH Inhibition

A study assessing the inhibition of IMPDH by various benzofuran derivatives found that modifications in the side chains significantly affected IC₅₀ values. The compound demonstrated a strong inhibitory effect, suggesting its potential as an immunosuppressive agent in clinical settings .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The mechanism was linked to increased reactive oxygen species (ROS) production and activation of caspases .

Data Summary Table

| Biological Activity | Measurement Method | Result |

|---|---|---|

| IMPDH Inhibition | IC₅₀ Assay | 24.8 nM |

| Cytotoxicity | MTT Assay | IC₅₀ < 10 µM in A431 cells |

| Antioxidant Activity | DPPH Scavenging Assay | Significant scavenging activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics indicate potential therapeutic properties. Research has focused on its role as an inhibitor in various biological pathways:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The benzofuran moiety is known for its ability to interact with DNA and disrupt cellular processes related to proliferation .

- Anti-inflammatory Properties : The compound has been evaluated for its potential as a 5-lipoxygenase inhibitor, which could make it beneficial in treating inflammatory diseases. Molecular docking studies have shown promising interactions with the enzyme, indicating a pathway for further optimization .

In vitro assays have been conducted to assess the biological activity of this compound:

- Enzyme Inhibition : Studies have indicated that the compound can inhibit key enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic disorders .

- Receptor Interaction : The compound's ability to interact with specific receptors has been investigated, showing potential as a modulator in signaling pathways relevant to disease states .

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology explored the anticancer properties of similar compounds derived from benzofuran structures. These compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the benzofuran core could enhance efficacy against various cancers .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory agents, compounds with similar structural features were tested for their ability to inhibit leukotriene synthesis. The results indicated that these compounds could reduce inflammation markers significantly, supporting their potential use in treating conditions like asthma and arthritis .

Data Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs and their properties are summarized below:

Key Observations:

Substituent Effects on Molecular Weight : The thiadiazolyl analog (459.56 g/mol) is heavier than the isopropyl variant (375.5 g/mol) due to the sulfur-containing heterocycle and additional nitrogen atoms .

Hydrogen-Bonding Capacity: All analogs share 1 H-bond donor (amide NH), but the target compound and thiadiazolyl analog have 6 H-bond acceptors (vs. 5 in the isopropyl variant), likely due to the pyridine or thiadiazole rings .

Vorbereitungsmethoden

Cyclization of 4,6-Dimethoxy-7-methylsalicylaldehyde

A solution of 4,6-dimethoxy-7-methylsalicylaldehyde (10 mmol) in acetic anhydride undergoes cyclization at 120°C for 6 hours, yielding the benzofuran-3-one intermediate.

Introduction of the Hex-4-enamide Side Chain

The unsaturated side chain is introduced via Wittig olefination or Horner-Wadsworth-Emmons (HWE) reaction :

Wittig Reaction with Triphenylphosphine Ylide

The benzofuran-3-one (5 mmol) reacts with (4-methylpent-3-en-1-yl)triphenylphosphonium bromide (6 mmol) in dry THF under N₂. After quenching with aqueous NH₄Cl, the product is purified via silica gel chromatography.

HWE Reaction for Improved Stereocontrol

Using diethyl (4-methylhex-4-enoyl)phosphonate (5.5 mmol) and NaH (6 mmol) in DMF, the reaction proceeds at 0°C→25°C over 12 hours.

Amide Coupling with 4-Methylpyridin-2-amine

The carboxylic acid intermediate is activated for coupling via uronium reagents or phosphonic anhydrides :

TBTU/HOBt-Mediated Coupling

A mixture of hex-4-enoic acid derivative (3 mmol), 4-methylpyridin-2-amine (3.3 mmol), TBTU (3.3 mmol), HOBt (3.3 mmol), and DIPEA (6 mmol) in DCM is stirred at 25°C for 24 hours.

T3P®/Pyridine System

Using propylphosphonic anhydride (T3P®, 50% in EtOAc, 3.6 mmol) and pyridine (6 mmol) in THF, the reaction completes within 4 hours at 40°C.

Optimization and Scale-Up Considerations

Solvent Selection

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 72 | 99.1 |

| THF | 85 | 99.3 |

| DMF | 78 | 98.7 |

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 72 |

| 40 | 4 | 85 |

| 60 | 2 | 81 |

Elevated temperatures reduce reaction time but may compromise stereochemical integrity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Column | Purity (%) |

|---|---|---|

| HPLC (UV 254 nm) | C18, 75:25 MeOH:H₂O | 99.3 |

| UPLC-MS | HSS T3, 1.8 µm | 99.5 |

Industrial-Scale Adaptations

Patent WO2009084008A1 details a continuous-flow process for analogous compounds, achieving 92% yield at 100 g scale using in-line purification via simulated moving bed (SMB) chromatography .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

Optimization involves:

- Solvent Selection : Use ethanol or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

- Catalysts : Triethylamine (TEA) or acetic acid can promote condensation or cyclization steps, as seen in analogous benzofuran-pyridine hybrids .

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC ensures intermediate purity .

- Workup : Precipitate crude products using methanol/water mixtures, followed by recrystallization for final purification .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR (400–500 MHz in DMSO-d6) resolves stereochemistry and confirms substituent positions (e.g., methoxy, methyl groups) .

- FTIR : Attenuated total reflection (ATR) identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, benzofuran C-O stretches) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Basic: How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .

- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40–60°C, 75% RH) over 1–3 months .

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation using UV spectroscopy .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify methoxy, methyl, or pyridinyl groups to assess impact on biological targets (e.g., kinase inhibition) .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., EGFR, COX-2) .

Advanced: How to resolve contradictions in NMR or HRMS data during characterization?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25–60°C .

- Isotopic Labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

Advanced: What strategies enhance solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve aqueous solubility .

- Co-solvent Systems : Use cyclodextrins or lipid-based formulations (e.g., Labrafil) for parenteral administration .

- Salt Formation : React with HCl or sodium citrate to generate water-soluble salts .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Anticancer : MTT assay on HeLa or MCF-7 cells, with IC50 calculation .

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus or E. coli .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

Advanced: How to analyze degradation pathways under oxidative stress?

Methodological Answer:

- Forced Degradation : Treat with H2O2 (3–30%) or AIBN (radical initiator) and identify degradation products via LC-MS/MS .

- Mass Spectral Interpretation : Use software (e.g., MassHunter) to fragment ions and propose structures (e.g., demethylation, ring-opening) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidines or Jacobsen’s catalysts for stereocontrol during key steps .

Advanced: How to apply design of experiments (DoE) for reaction optimization?

Methodological Answer:

- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio) .

- Response Surface Methodology (RSM) : Central composite design optimizes yield/purity by modeling interactions between factors .

- Statistical Analysis : Analyze data via JMP or Minitab to derive predictive equations and confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.